molecular formula C8H12ClN7O2 B8005880 N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride

N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride

Cat. No.: B8005880
M. Wt: 273.68 g/mol
InChI Key: QIMWTFRMNKGPBP-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride is a synthetic compound known for its significant antitumor activity. It belongs to the class of imidazotetrazine derivatives, which have been extensively studied for their potential in cancer treatment. This compound is structurally related to temozolomide, a well-known chemotherapeutic agent used in the treatment of glioblastoma and other malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride involves several steps. One efficient method includes the generation of the anion of nor-temozolomide from an N-3-hydroxymethyl derivative of temozolomide. This anion is then alkylated with methyl iodide to produce the desired compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazotetrazine compounds .

Scientific Research Applications

N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride involves the methylation of DNA. The compound is converted into an active form that methylates the guanine bases in DNA, leading to DNA damage and subsequent cell death. This mechanism is similar to that of temozolomide, which also targets DNA and disrupts cellular replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride is unique due to its specific structural modifications, which may enhance its water solubility and antitumor activity compared to its analogs. These modifications can potentially overcome resistance mechanisms seen with other alkylating agents .

Properties

IUPAC Name

N-(2-aminoethyl)-3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7O2.ClH/c1-14-8(17)15-4-11-5(6(15)12-13-14)7(16)10-3-2-9;/h4H,2-3,9H2,1H3,(H,10,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMWTFRMNKGPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)C(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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